Home > Products > Screening Compounds P60468 > Pixantrone-bis-(2'-N-BOC)
Pixantrone-bis-(2'-N-BOC) - 144510-94-1

Pixantrone-bis-(2'-N-BOC)

Catalog Number: EVT-1484872
CAS Number: 144510-94-1
Molecular Formula: C₂₇H₃₅N₅O₆
Molecular Weight: 525.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mitoxantrone

  • Compound Description: Mitoxantrone is an anthracenedione used clinically as a topoisomerase II poison for treating various cancers. []
  • Relevance: Mitoxantrone shares a similar core structure with Pixantrone but lacks the nitrogen atoms in the outer rings. The research on Pixantrone stemmed from efforts to improve the therapeutic profile of mitoxantrone. []

6,9-Bis-[[2-(dimethylamino)ethyl]amino]benzo[g]isoquinoline-5,10-dione (BBR 2378)

  • Compound Description: BBR 2378 is a dimethyl N-substituted analog of Pixantrone, meaning the primary amine groups on each side chain are replaced with dimethylamine groups. []
  • Relevance: BBR 2378's inability to form DNA adducts, unlike Pixantrone, suggests that the primary amino groups in Pixantrone's side chains are crucial for its alkylating activity and interaction with DNA. This highlights the structural significance of the primary amines in Pixantrone-bis-(2'-N-BOC). []
Overview

Pixantrone-bis-(2'-N-BOC) is a synthetic compound derived from the anthracenedione family, specifically a derivative of pixantrone, which is an anticancer agent. The compound is characterized by the introduction of tert-butoxycarbonyl (BOC) protecting groups to the amino groups of pixantrone, enhancing its stability and reactivity in various chemical reactions. This modification is significant for its applications in medicinal chemistry, particularly in the development of novel anticancer therapies.

Source and Classification

Pixantrone-bis-(2'-N-BOC) is classified as an anthracenedione and belongs to a broader class of compounds known for their anticancer properties. The compound's chemical structure can be represented by the molecular formula C27H35N5O6C_{27}H_{35}N_{5}O_{6} and has a molecular weight of approximately 525.6 g/mol. It is identified by the CAS number 144510-94-1.

Synthesis Analysis

The synthesis of Pixantrone-bis-(2'-N-BOC) involves several critical steps:

  1. Starting Materials: The synthesis begins with pixantrone, di-tert-butyl dicarbonate (BOC-ON), methanol, dichloromethane, triethylamine, dimethylformamide, diisopropylethylamine, and hydrochloric acid.
  2. Reaction Conditions:
    • Pixantrone is dissolved in a mixture of methanol and dichloromethane.
    • Triethylamine and diisopropylethylamine are added to this solution.
    • The reaction mixture is cooled to 0°C before adding di-tert-butyl dicarbonate dropwise.
    • After stirring for two hours at room temperature, the solvent is evaporated.
    • Hydrochloric acid is used to remove the BOC protecting groups, followed by further purification steps involving dimethylformamide and triethylamine to yield the final product.

This multi-step synthesis requires careful control of conditions to ensure high yield and purity, particularly when scaled for industrial production.

Molecular Structure Analysis

The molecular structure of Pixantrone-bis-(2'-N-BOC) features a complex arrangement characteristic of anthracenediones. The BOC groups serve as protective entities for the amino functionalities, which are crucial for subsequent chemical transformations. The introduction of these groups modifies the compound's reactivity and solubility properties, making it suitable for various applications in medicinal chemistry.

Chemical Reactions Analysis

Pixantrone-bis-(2'-N-BOC) can undergo several types of chemical reactions:

  • Oxidation: This compound can be oxidized to form quinone derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the quinone moiety into hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the amino groups, employing reagents such as alkyl halides or acyl chlorides under basic conditions.

These reactions allow for the generation of various derivatives that can be further explored for their biological activity.

Mechanism of Action

The mechanism of action for Pixantrone-bis-(2'-N-BOC) is closely related to that of other anthracycline-like compounds. It acts primarily as a DNA intercalator and topoisomerase II poison. By intercalating into DNA strands, it disrupts DNA replication and transcription processes, leading to double-stranded breaks that ultimately result in cell death. This mode of action is pivotal in its effectiveness as an anticancer agent, targeting rapidly dividing cancer cells .

Physical and Chemical Properties Analysis

Pixantrone-bis-(2'-N-BOC) exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dichloromethane and methanol but may have limited solubility in water due to its hydrophobic nature.
  • Stability: The BOC protecting groups enhance stability under physiological conditions but can be removed under acidic conditions during synthesis or application processes.

These properties are essential for its handling in laboratory settings and potential therapeutic applications.

Applications

Pixantrone-bis-(2'-N-BOC) has significant potential in scientific research and medicinal applications:

  • Anticancer Research: As a derivative of pixantrone, it may be explored further in the development of new anticancer drugs that leverage its ability to intercalate DNA and induce cell death in malignant cells.
  • Medicinal Chemistry: The compound serves as a precursor for synthesizing more complex molecules with potential therapeutic effects against various cancers .
Introduction to Pixantrone-bis-(2'-N-BOC)

Chemical Classification and Structural Relationship to Anthracenediones

Pixantrone-bis-(2'-N-BOC) belongs to the aza-anthracenedione class of compounds, characterized by a planar, heterocyclic, tricyclic scaffold optimized for DNA intercalation and topoisomerase II inhibition. Its core structure derives from mitoxantrone, a synthetic anthracenedione, but incorporates two critical modifications:

  • Nitrogen substitution: Replacement of the para-quinone ring (C-ring) in mitoxantrone with a pyridine ring, yielding a benzo[g]isoquinoline-5,10-dione system [1] [6].
  • Side-chain optimization: Bis-(2-aminoethyl)amino groups attached at positions 6 and 9 of the tricyclic core, which are the sites of BOC protection in Pixantrone-bis-(2'-N-BOC) [1] [7].

The BOC-protected derivative maintains the core pharmacophore essential for biological activity while altering the physicochemical properties. The electron-deficient pyridine ring reduces iron-binding capacity compared to anthraquinones like doxorubicin or mitoxantrone—a key design feature aimed at minimizing reactive oxygen species (ROS) generation in cardiomyocytes [2] [6]. The BOC groups (molecular weight increment: 2 × 101.12 g/mol) increase lipophilicity, influencing solubility and cellular uptake kinetics.

  • Table 1: Structural Comparison of Pixantrone Derivatives and Anthracenediones
CompoundCore StructureSide ChainsKey Modifications
DoxorubicinAnthracyclineDaunosamine sugarNatural product; quinone-hydroquinone system
MitoxantroneAnthracenedioneBis-(2-hydroxyethyl)aminoethylSynthetic; lacks sugar; dihydroxyphenyl rings
Pixantrone (BBR-2778)Aza-anthracenedioneBis-(2-aminoethyl)aminoPyridine ring; no iron-chelating motifs
Pixantrone-bis-(2'-N-BOC)Aza-anthracenedioneBis-(2-(tert-BOC-amino)ethyl)aminoBOC-protected amines; enhanced lipophilicity

Role of tert-Butyloxycarbonyl (BOC) Protecting Groups in Medicinal Chemistry

The tert-butyloxycarbonyl (BOC) group is a cornerstone of synthetic organic and medicinal chemistry, serving as a robust, acid-liable protector of primary and secondary amines. Its utility arises from three key characteristics:

  • Orthogonal Deprotection: BOC groups remain stable under basic and nucleophilic conditions but are cleaved by strong acids (e.g., trifluoroacetic acid (TFA) or HCl). This allows selective deprotection in multi-step syntheses without affecting base-labile groups like esters or acetals [5] [9].
  • Steric and Electronic Modulation: Introducing the bulky tert-butyl moiety (MW: 57.11 g/mol) significantly increases lipophilicity (LogP +1–2 units). This enhances membrane permeability in prodrug strategies while temporarily masking the basicity of primary amines (pKa ~10–11 unprotected → ~3–4 protected) [5] [10].
  • Crystallinity and Handling: BOC-protected intermediates often exhibit improved crystallinity compared to free amines, facilitating purification and storage stability [9].

In Pixantrone-bis-(2'-N-BOC), these attributes enable:

  • Controlled Amine Reactivity: Preventing undesired protonation, oxidation, or side reactions during synthesis.
  • Prodrug Strategy: The BOC groups serve as transient protectors that can be hydrolyzed in vivo to regenerate the active pixantrone species. Enzymatic or acidic tumor microenvironments may facilitate localized deprotection [5] [10].
  • Pharmacokinetic Optimization: Enhanced lipophilicity may improve tissue distribution or alter metabolism kinetics.
  • Table 2: Properties and Applications of Amine-Protecting Groups in Oncology Drug Development
Protecting GroupCleavage ConditionsLipophilicity IncreaseKey AdvantagesLimitations
BOCStrong acid (TFA, HCl)High (↑LogP)Orthogonal to Fmoc; high stability to basesRequires harsh acids; tert-butyl cation side reactions
FmocBase (piperidine)ModerateOrthogonal to BOC; mild deprotectionUV sensitivity; dihydrofulvene adduct formation
AcetylAcids/bases/enzymesLowSimple introductionLow stability; non-orthogonal
CbzHydrogenolysis/strong acidsModerateWidely usedHydrogenation required

Historical Development of Pixantrone Derivatives for Reduced Cardiotoxicity

The development of Pixantrone-bis-(2'-N-BOC) is rooted in decades of research addressing the dose-limiting cardiotoxicity of anthracyclines (e.g., doxorubicin) and early anthracenediones (e.g., mitoxantrone). Key milestones include:

  • Anthracycline Limitations: Doxorubicin’s cardiotoxicity was linked to iron-chelation, ROS generation via quinone semiquinone radicals, and topoisomerase IIβ inhibition in cardiomyocytes [2] [7]. Cumulative doses >450 mg/m² risk irreversible heart damage.
  • Mitoxantrone as an Intermediate Step: Mitoxantrone replaced the tetracycline scaffold with an anthracenedione, eliminating the sugar moiety but retaining dihydroxyphenyl rings capable of iron binding and redox cycling. While initially promising, it still exhibited cardiotoxicity at cumulative doses >160 mg/m² [4] [6].
  • Rational Design of Pixantrone: To eliminate redox-cycling potential, researchers at the University of Vermont and Boehringer Mannheim Italia synthesized aza-anthracenediones. Pixantrone (BBR-2778) featured:
  • A pyridine ring replacing the hydroquinone, preventing stable iron(III) complex formation [2] [7].
  • Aminoethyl side chains optimizing DNA affinity and topoisomerase IIα selectivity (IC50 for Topo IIα ≈ 0.8 μM vs. Topo IIβ >10 μM) [7].
  • Preclinical Validation: Pixantrone showed 10–12-fold lower lactate dehydrogenase (LDH) release in neonatal rat myocytes than doxorubicin or mitoxantrone. In mice, it caused minimal cardiac degeneration even after doxorubicin pretreatment—unlike mitoxantrone, which exacerbated damage [2] [6] [7].
  • BOC Protection as a Synthetic Strategy: Pixantrone-bis-(2'-N-BOC) emerged as a synthetic intermediate facilitating:
  • Improved solubility in organic solvents for purification.
  • Delayed systemic amine release, potentially reducing acute toxicity.
  • Compatibility with peptide-based drug conjugation strategies [5] [10].
  • Table 3: Evolution of Anthracenedione Derivatives for Reduced Cardiotoxicity
GenerationRepresentative DrugStructural AdvancementsCardiotoxicity Mechanism AddressedCumulative Dose Limit (mg/m²)
1st (1970s)DoxorubicinNatural anthracycline with quinone-sugar moietyIron chelation → ROS; Topo IIβ inhibition450
2nd (1980s)MitoxantroneSynthetic anthracenedione; dihydroxyphenyl ringsReduced ROS vs. doxorubicin; residual iron binding160
3rd (2000s)PixantroneAza-anthracenedione; pyridine ring; aminoethyl chainsMinimal iron binding; Topo IIα selectivityNot established (reported safe at >1500 in trials)
Protected DerivativePixantrone-bis-(2'-N-BOC)BOC-masked aminesProdrug approach; modulated uptakeN/A (preclinical)

Concluding Remarks

Pixantrone-bis-(2'-N-BOC) exemplifies the convergence of rational drug design and advanced synthetic chemistry to address historical challenges in oncology therapeutics. Its development leverages BOC protection not merely as a synthetic convenience but as a tool to refine pharmacokinetics and mitigate off-target effects. While pixantrone itself represents a significant advance in cardiotoxicity reduction for hematologic malignancies, the BOC-protected derivative offers a versatile scaffold for future prodrug and targeted delivery applications. The ongoing exploration of isoform-specific topoisomerase II inhibitors continues to validate the structural principles embedded in this compound [6] [7].

Properties

CAS Number

144510-94-1

Product Name

Pixantrone-bis-(2'-N-BOC)

Molecular Formula

C₂₇H₃₅N₅O₆

Molecular Weight

525.6

Synonyms

Pixantrone-bis-(2’-N-tert-butoxycarbonyl); di-tert-Butyl (((5,10-Dioxo-5,10-dihydrobenzo[g]isoquinoline-6,9-diyl)bis(azanediyl))bis(ethane-2,1-diyl))dicarbamate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.